molecular formula C4H4ClN3O B11923690 5-Chloro-1H-imidazole-4-carboxamide

5-Chloro-1H-imidazole-4-carboxamide

Cat. No.: B11923690
M. Wt: 145.55 g/mol
InChI Key: KYLZTHAIAJLMFT-UHFFFAOYSA-N
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Description

5-Chloro-1H-imidazole-4-carboxamide is a heterocyclic organic compound that features a chlorine atom at the 5th position and a carboxamide group at the 4th position of the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production of this compound often employs cost-effective starting materials and efficient catalytic processes to ensure high yield and purity. The development of one-step synthesis methods has significantly reduced production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted imidazoles .

Scientific Research Applications

5-Chloro-1H-imidazole-4-carboxamide has a broad range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is utilized in the development of agrochemicals and functional materials

Mechanism of Action

The mechanism by which 5-Chloro-1H-imidazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 5-Amino-1H-imidazole-4-carboxamide
  • 4-Amino-5-carbamoylimidazole
  • 4-Carboxamido-5-aminoimidazole

Uniqueness: 5-Chloro-1H-imidazole-4-carboxamide is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

5-chloro-1H-imidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-3-2(4(6)9)7-1-8-3/h1H,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLZTHAIAJLMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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